molecular formula C6H6BrNO B1281786 5-Bromo-2-methylpyridin-3-ol CAS No. 91420-25-6

5-Bromo-2-methylpyridin-3-ol

Cat. No.: B1281786
CAS No.: 91420-25-6
M. Wt: 188.02 g/mol
InChI Key: KTXDLMQWUZXRPA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylpyridin-3-ol typically involves the bromination of 2-methylpyridin-3-ol. One common method is the reaction of 2-methylpyridin-3-ol with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylpyridin-3-ol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity . Detailed studies on its molecular pathways are still under investigation.

Biological Activity

5-Bromo-2-methylpyridin-3-ol is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C7_7H7_7BrN2_2O
  • Molecular Weight : Approximately 203.05 g/mol

The compound features a bromine atom, a hydroxyl group (-OH), and a methyl group (-CH3_3) attached to a pyridine ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.5 µg/mL
Pseudomonas aeruginosa125 µg/mL

These findings suggest that the compound can effectively inhibit the growth of clinically relevant bacteria, potentially serving as a lead compound for developing new antibiotics .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxyl group allows for hydrogen bonding with enzyme active sites, while the bromine atom can participate in halogen bonding.
  • Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways involved in inflammation and infection .
  • Antibiofilm Activity : It has demonstrated efficacy in disrupting biofilm formation by bacteria, which is crucial for treating chronic infections .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it had a significant bactericidal effect, particularly against MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 15.625 µg/mL .
  • Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, suggesting its potential therapeutic role in inflammatory diseases .

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Antibiotic Development : Its antimicrobial properties make it a candidate for developing new antibiotics targeting resistant bacterial strains.
  • Anti-inflammatory Drugs : The compound could be explored further as an anti-inflammatory agent in conditions such as arthritis or chronic inflammatory diseases.
  • Research Tool : It serves as a valuable tool in biochemical research for studying enzyme interactions and signaling pathways.

Properties

IUPAC Name

5-bromo-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXDLMQWUZXRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530216
Record name 5-Bromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91420-25-6
Record name 5-Bromo-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methylpyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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